molecular formula C10H6F2N2O B13705856 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one

Cat. No.: B13705856
M. Wt: 208.16 g/mol
InChI Key: KXWLIYSUJRLHGN-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors such as 2-aminopyrazine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,6-difluorobenzene derivative with the pyrazinone core in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding pyrazinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazinone derivatives.

    Substitution: Formation of substituted pyrazinone derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)pyrazin-2(1H)-one: Similar structure but with chlorine atoms instead of fluorine.

    3-(2,6-Dimethylphenyl)pyrazin-2(1H)-one: Similar structure but with methyl groups instead of fluorine.

    3-(2,6-Dimethoxyphenyl)pyrazin-2(1H)-one: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-5H,(H,14,15)

InChI Key

KXWLIYSUJRLHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=CNC2=O)F

Origin of Product

United States

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